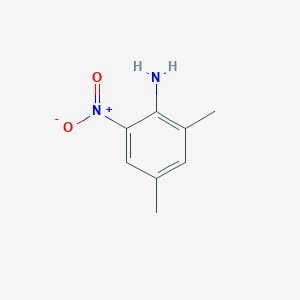

2,4-Dimethyl-6-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRYYONYIUUFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167607 | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-84-3 | |

| Record name | 2,4-Dimethyl-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1635-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2,4-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethyl-6-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF8VRN3SKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,4-Dimethyl-6-nitroaniline (CAS Number: 1635-84-3)

This guide provides a comprehensive technical overview of 2,4-Dimethyl-6-nitroaniline, a key aromatic intermediate. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's fundamental properties, spectral characteristics, synthesis protocols, and safety considerations.

Introduction and Core Identifiers

This compound, also known by its alternative name 4,6-Dimethyl-2-nitroaniline, is an important organic intermediate primarily utilized in the synthesis of various dyes and pigments.[1] Its molecular structure, featuring a benzene ring substituted with two methyl groups, a nitro group, and an aniline functional group, makes it a versatile building block in organic chemistry.[2] The strategic placement of these functional groups influences its chemical reactivity and physical properties.

Molecular Structure:

Caption: Molecular Structure of this compound

Physicochemical and Spectroscopic Profile

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1635-84-3 | [3] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3] |

| Molecular Weight | 166.18 g/mol | [3] |

| Appearance | Yellow to orange solid | [2] |

| Melting Point | 64-68 °C | [4] |

| Boiling Point | 319.1 ± 37.0 °C (Predicted) | [5] |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [5] |

| Water Solubility | Log10 of Water solubility in mol/l (log₁₀WS) available | [2] |

| Octanol/Water Partition Coefficient | logPₒ/w available | [2] |

Spectroscopic Data:

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Although a spectrum was not directly available, data for the synonym 4,6-dimethyl-2-nitroaniline has been reported.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. The spectrum for this compound is available and can be used for identification.[3]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. Data is available for electron ionization mass spectrometry.[3]

Synthesis Protocol: A Step-by-Step Guide

This compound can be synthesized from 2,4-dimethylaniline through a two-step process involving acetylation followed by nitration and subsequent hydrolysis.[4] This method is preferred as it allows for better control of the reaction conditions, particularly the exothermic nitration step.[7]

Experimental Workflow:

Sources

- 1. 2-Methyl-6-nitroaniline(570-24-1) 1H NMR spectrum [chemicalbook.com]

- 2. This compound (CAS 1635-84-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound [webbook.nist.gov]

- 4. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4,6-DIMETHYL-2-NITROANILINE CAS#: 1635-84-3 [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethyl-6-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethyl-6-nitroaniline, a substituted aromatic amine, is a compound of significant interest in various fields of chemical research and development. Its molecular architecture, featuring both electron-donating methyl groups and a potent electron-withdrawing nitro group on an aniline scaffold, imparts a unique set of physicochemical properties that drive its utility as a key intermediate in the synthesis of dyes, pigments, and potentially in the development of novel pharmaceutical agents.[1] This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering both established data and field-proven insights into its behavior. The subsequent sections will delve into its structural and physical properties, spectral data for characterization, solubility profile, and reactivity, underpinned by detailed experimental protocols and authoritative references to ensure scientific integrity.

Molecular Structure and Identification

The foundational step in understanding the properties of any chemical entity is a thorough characterization of its molecular structure. This compound possesses a benzene ring substituted with an amino group, two methyl groups, and a nitro group. The strategic placement of these functional groups dictates its electronic and steric properties, which in turn govern its reactivity and physical behavior.

Molecular Formula: C₈H₁₀N₂O₂

Molecular Weight: 166.18 g/mol [2]

CAS Number: 1635-84-3[2]

Synonyms: 4,6-Dimethyl-2-nitroaniline, 6-Nitro-2,4-xylidine[2]

Caption: Chemical structure of this compound.

Physicochemical Properties

The bulk properties of a compound are a direct manifestation of its molecular characteristics. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Melting Point | 64-68 °C | [3] |

| 70–72 °C | [1] | |

| Boiling Point | 319.1 ± 37.0 °C (Predicted) | [4] |

| Appearance | Yellow to orange solid | [2] |

| pKa | 0.27 ± 0.25 (Predicted) | [4] |

| LogP (Octanol/Water Partition Coefficient) | 2.4 (Predicted) | [5] |

Solubility Profile

The solubility of this compound is a critical parameter for its application in synthesis and formulation. Its behavior is dictated by the interplay between the polar amino and nitro groups and the nonpolar dimethylated benzene ring.

Qualitative Solubility:

-

Water: Sparingly soluble[6]

-

Organic Solvents: Soluble in ethanol, acetone, and other organic solvents.[2]

-

Dimethyl Sulfoxide (DMSO): Soluble (at least 5 mg/mL)[7]

Experimental Protocol for Determining Solubility (Isothermal Shake-Flask Method)

This protocol outlines a robust method for the quantitative determination of the solubility of this compound in various solvents.

Caption: Workflow for isothermal equilibrium solubility determination.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: To a series of vials, add a known volume of the desired solvent (e.g., water, ethanol, acetone). Add an excess of this compound to each vial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

Sample Collection and Preparation: After equilibration, carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any suspended microparticles.

-

Quantitative Analysis: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze both the filtered supernatant and the standard solutions using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculation: Construct a calibration curve from the analytical response of the standard solutions. Use the analytical response of the supernatant to determine the concentration of this compound, which represents its solubility in that solvent at the specified temperature.

Spectral Data for Structural Elucidation

Spectroscopic techniques are indispensable for the confirmation of the chemical structure and purity of this compound.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key expected absorptions for this compound include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methyl groups, and N-O stretching for the nitro group. An IR spectrum is available in the NIST Chemistry WebBook.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the two methyl groups. The chemical shifts and coupling patterns provide valuable information about the substitution pattern on the aromatic ring.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons and the methyl carbons. Predicted ¹³C NMR data is available.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. The NIST Chemistry WebBook contains the mass spectrum of this compound.[9]

Reactivity and Stability

This compound is a stable crystalline solid under standard laboratory conditions.[10] However, its reactivity is governed by the interplay of its functional groups.

-

Amino Group: The primary amino group can undergo typical reactions of aromatic amines, such as diazotization followed by coupling reactions, which is a cornerstone of its use in dye synthesis.[3]

-

Nitro Group: The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and can be reduced to an amino group under appropriate conditions.

-

Aromatic Ring: The substitution pattern on the aromatic ring influences its reactivity in further chemical transformations.

The compound is incompatible with strong oxidizing agents.[10]

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is imperative to handle this compound in a well-ventilated area, preferably in a chemical fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The interplay of its functional groups results in a unique profile of solubility, reactivity, and spectral characteristics that are fundamental to its application as a chemical intermediate. The provided experimental protocols offer a standardized approach for the determination of its key properties, ensuring data integrity and reproducibility. For researchers and scientists, a thorough understanding of these properties is paramount for the successful design of synthetic routes, the development of new materials, and the safe handling of this versatile compound.

References

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28159, 2,6-Dimethyl-4-nitroaniline.

- Chen, H. K., et al. (2012). This compound. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1392. [Link]

- Yaws, C. L. (2015). The Yaws Handbook of Physical Properties for Hydrocarbons and Chemicals. Gulf Professional Publishing.

- Acree Jr, W. E. (2020). 2-Methoxy-4-nitroaniline Solubility in Several Aqueous Solvent Mixtures: Determination, Modeling, and Preferential Solvation.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1635-84-3).

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6946, 2-Nitroaniline.

- PubChemLite. (n.d.). This compound (C8H10N2O2).

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7321, 2,4-Dinitroaniline.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- Acree Jr, W. E. (2021). Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. Physics and Chemistry of Liquids, 59(6), 956-968. [Link]

- European Chemicals Agency. (n.d.). 2-Nitroaniline - Substance Information.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline.

- Smith, J. G. (2017). Organic Chemistry (5th ed.).

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- European Chemicals Agency. (2003). Risk Assessment Report: 2-Nitroaniline.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7475, 4-Nitroaniline.

Sources

- 1. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1635-84-3: this compound | CymitQuimica [cymitquimica.com]

- 3. 4,6-Dimethyl-2-nitroaniline 97 1635-84-3 [sigmaaldrich.com]

- 4. This compound (CAS 1635-84-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. keyorganics.net [keyorganics.net]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

2,4-Dimethyl-6-nitroaniline molecular structure and weight

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2,4-Dimethyl-6-nitroaniline

Introduction

This compound, also known as 6-nitro-2,4-xylidine, is an important aromatic organic intermediate primarily utilized in the synthesis of various dyes and pigments.[1] Its molecular architecture, characterized by a substituted benzene ring, imparts specific chemical reactivity and physical properties that are of significant interest to researchers in synthetic chemistry and materials science. The strategic placement of methyl, amino, and nitro groups on the aniline scaffold makes it a versatile building block. However, its synthesis can be challenging, often leading to isomeric impurities, which necessitates a thorough understanding of its structure and properties for effective purification and application.[1] This guide provides a comprehensive overview of the molecular structure, molecular weight, and key physicochemical characteristics of this compound, supported by experimental data and established synthesis protocols.

Molecular Structure and Identification

The fundamental structure of this compound consists of a benzene ring substituted with an amino group (-NH₂), two methyl groups (-CH₃), and a nitro group (-NO₂). The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as This compound , which precisely describes the positions of the substituents on the aniline parent structure.[2]

Key identifiers for this compound are consolidated in the table below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 1635-84-3 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][3] |

| Synonyms | 6-nitro-2,4-xylidine, Benzenamine, 2,4-dimethyl-6-nitro- | [4][5] |

| InChI Key | VSRYYONYIUUFFY-UHFFFAOYSA-N | |

| SMILES | Cc1cc(C)c(N)c([O-])c1 | [5] |

Crystal structure analysis reveals that the molecule is approximately planar.[1][6] The structure is stabilized by intermolecular N-H···O hydrogen bonds that form between the amino and nitro groups of adjacent molecules.[1]

Molecular Visualization

The following diagram illustrates the 2D chemical structure of this compound, highlighting the arrangement of its functional groups.

Caption: 2D structure of this compound (C₈H₁₀N₂O₂).

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions and for analytical characterization, such as in mass spectrometry. It is calculated based on the molecular formula and the atomic weights of the constituent elements.

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 10 atoms × 1.008 u = 10.080 u

-

Nitrogen (N): 2 atoms × 14.007 u = 28.014 u

-

Oxygen (O): 2 atoms × 15.999 u = 31.998 u

Summing these values yields the molecular weight.

| Parameter | Value | Source(s) |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Monoisotopic Mass | 166.07423 Da | [3] |

| Exact Molecular Weight | 166.1772 g/mol | [4][7] |

The slight variation in values across sources is due to differences in the precision of atomic weights used for the calculation (e.g., isotopic abundance vs. standard atomic weight). For most laboratory applications, 166.18 g/mol is the accepted value.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of this compound are essential for its handling, purification, and identification.

| Property | Value | Unit | Source(s) |

| Appearance | Orange-red or yellow solid crystals | [1][8] | |

| Melting Point | 70 - 73 | °C | [1] |

| Boiling Point | 284 | °C | |

| Octanol/Water Partition Coeff. (logP) | 1.794 | - | [5] |

| Water Solubility (log₁₀WS) | -2.71 | mol/L | [5] |

Spectroscopic Data

-

Infrared (IR) Spectrum: The IR spectrum provides information about the functional groups present in the molecule. Key absorptions for this compound would include N-H stretching from the primary amine, C-H stretching from the aromatic ring and methyl groups, and strong characteristic peaks for the symmetric and asymmetric stretching of the N-O bonds in the nitro group. The NIST Chemistry WebBook provides reference spectra for this compound.[4]

-

Mass Spectrum (Electron Ionization): Mass spectrometry is used to determine the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) for this compound would appear at m/z ≈ 166, confirming its molecular weight. The fragmentation pattern can further validate the structure.[4][7]

Synthesis Protocol and Mechanistic Rationale

This compound is typically synthesized from 2,4-dimethylaniline.[1] A common laboratory-scale procedure involves a three-step process: N-acetylation to protect the amine, nitration of the aromatic ring, and subsequent deprotection (hydrolysis).[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

This protocol is adapted from a reported crystal structure study.[1]

-

Step 1: N-Acetylation (Amine Protection)

-

Procedure: A solution of 2,4-dimethylaniline (0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml) is refluxed for 1 hour.[1]

-

Causality: The amino group (-NH₂) is a strong activating group and is susceptible to oxidation by nitric acid. Acetylation converts it to an acetamido group (-NHCOCH₃), which is moderately activating and protects the amine from oxidation during the subsequent nitration step. This also helps direct the nitration to the desired position.

-

-

Step 2: Nitration

-

Procedure: The reaction mixture from Step 1 is cooled to 35°C. Concentrated sulfuric acid (40 ml) is added, followed by the slow, dropwise addition of a mixed acid solution (35 ml concentrated H₂SO₄ and 17 ml concentrated HNO₃). The mixture is reacted for 1 hour, cooled, and then poured into cold water to precipitate the product.[1]

-

Causality: The nitronium ion (NO₂⁺), the electrophile for this reaction, is generated in situ from the mixture of nitric and sulfuric acids. The acetamido and methyl groups are ortho-, para-directing. The position ortho to the bulky acetamido group and meta to the C4-methyl group (position 6) is sterically and electronically favored for electrophilic substitution.

-

-

Step 3: Hydrolysis (Deprotection)

-

Procedure: The filtered solid from Step 2 (2,4-dimethyl-6-nitroacetanilide) is added to a solution of 70% sulfuric acid (80 ml) and refluxed for 1 hour. The solution is then slowly added to cooled water, causing the orange-red this compound to precipitate.[1]

-

Causality: The acidic conditions and heat hydrolyze the amide bond, removing the acetyl protecting group and regenerating the primary amine to yield the final product.

-

-

Purification

-

Procedure: The precipitate is filtered and washed with water until the filtrate is neutral (pH 7). The final solid product is collected after drying.[1] For high-purity crystals suitable for analysis, the product can be recrystallized from a solvent like methanol.[1]

-

Causality: Washing removes residual acid and other water-soluble impurities. Recrystallization is a standard technique to purify solid compounds based on differences in solubility, yielding a product with high purity.

-

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It can cause skin and eye irritation.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and lab coats, should be worn when handling this chemical.[9][11] All work should be conducted in a well-ventilated area or a chemical fume hood.[9] The substance may have effects on the blood, potentially leading to the formation of methaemoglobin.[8]

References

- National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1635-84-3). [Link]

- Matrix Fine Chemicals. (n.d.). This compound | CAS 1635-84-3. [Link]

- Chen, H.-K. (2012). 2,4-Dimethyl-6-nitro-aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1392. [Link]

- PubChemLite. (n.d.). This compound (C8H10N2O2). [Link]

- PubChem. (n.d.). 2,6-Dimethyl-4-nitroaniline. [Link]

- Wang, L., et al. (2012). Synthesis technique of 2-methyl-6-nitroaniline. Advanced Materials Research, 550-553, 1145-1148. [Link]

- National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum Data for this compound. [Link]

- Google Patents. (2010). CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline.

- PubMed. (2012). 2,4-Dimethyl-6-nitro-aniline. [Link]

- SciSpace. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. [Link]

- International Labour Organization. (n.d.). ICSC 0306 - 2-NITROANILINE. [Link]

Sources

- 1. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS 1635-84-3 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 1635-84-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. 2,4-Dimethyl-6-nitro-aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [webbook.nist.gov]

- 8. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 9. fishersci.at [fishersci.at]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-Depth Technical Guide to the Solubility of 2,4-Dimethyl-6-nitroaniline in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-Dimethyl-6-nitroaniline (CAS 1635-84-3), a key intermediate in the synthesis of various organic compounds. Recognizing the scarcity of publicly available quantitative solubility data for this compound, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to determine its solubility in various organic solvents. The document delves into the theoretical principles governing solubility, provides a detailed, step-by-step experimental protocol for the reliable isothermal equilibrium method, and presents a qualitative solubility profile based on the behavior of analogous compounds. This guide is designed to be an essential resource for optimizing reaction conditions, purification processes, and formulation development involving this compound.

Introduction: The Critical Role of Solubility in a Research and Development Context

This compound is an aromatic amine that serves as a vital building block in the synthesis of dyes, pigments, and potentially, pharmacologically active molecules.[1] The solubility of this intermediate in organic solvents is a fundamental physical property that dictates its utility and handling in a laboratory and industrial setting. A thorough understanding of its solubility is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent that can dissolve reactants to a desired concentration is crucial for achieving optimal reaction kinetics and yield.

-

Purification and Recrystallization: The differential solubility of a compound in various solvents at different temperatures is the cornerstone of purification by recrystallization, enabling the removal of impurities.

-

Formulation Development: In the pharmaceutical industry, solubility is a critical determinant of a drug's bioavailability and the feasibility of developing various dosage forms.

-

Process Design and Scale-up: Accurate solubility data is essential for designing and scaling up chemical processes, including equipment sizing and solvent selection for extraction and washing steps.

Given the limited availability of specific quantitative solubility data for this compound, this guide provides the theoretical framework and practical tools necessary for researchers to generate this critical data in-house.

Theoretical Considerations: Factors Governing the Solubility of this compound

The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This adage encapsulates the interplay of intermolecular forces between the solute (this compound) and the solvent. The key factors influencing the solubility of this compound include:

-

Molecular Structure: this compound possesses a substituted benzene ring, making it a relatively nonpolar molecule. The presence of a nitro group (-NO₂) and an amino group (-NH₂) introduces polarity and the capacity for hydrogen bonding. The two methyl groups (-CH₃) contribute to its lipophilicity.

-

Solvent Polarity: The solubility of this compound is expected to be higher in solvents with similar polarity. Organic solvents can be broadly classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene).[2]

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, while the nitro and amino groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this compound.

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship is quantified by the van't Hoff equation and is a critical parameter for recrystallization processes.

Qualitative Solubility Profile

While quantitative data is scarce, a qualitative assessment of the solubility of this compound can be inferred from the known solubility of structurally similar compounds such as nitroanilines and xylidines.[4][5][6][7]

| Solvent Class | Example Solvents | Predicted Qualitative Solubility of this compound | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble | Polar protic nature and hydrogen bonding capability align well with the solute's functional groups. |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Polar aprotic nature can effectively solvate the polar functionalities of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Moderate polarity and ability to accept hydrogen bonds contribute to solubility. |

| Aromatic Hydrocarbons | Toluene, Benzene | Moderately Soluble to Soluble | The aromatic ring of the solute interacts favorably with aromatic solvents through π-π stacking. |

| Halogenated Hydrocarbons | Dichloromethane, Chloroform | Moderately Soluble | Moderate polarity allows for effective dissolution. |

| Amides | Dimethylformamide (DMF) | Very Soluble | Highly polar aprotic solvent with strong solvating power for a wide range of organic compounds. |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Very Soluble | Highly polar aprotic solvent known for its exceptional solvating capabilities. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Sparingly Soluble to Insoluble | The significant difference in polarity between the nonpolar solvent and the polar functional groups of the solute limits solubility. |

| Water | Sparingly Soluble to Insoluble | The hydrophobic nature of the dimethyl-substituted benzene ring is expected to dominate over the hydrophilic character of the amino and nitro groups, leading to low aqueous solubility. |

Experimental Protocol: Determination of Equilibrium Solubility via the Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[8] This protocol provides a step-by-step guide for its implementation.

Principle

An excess of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The system is agitated for a sufficient period to ensure that the solution is saturated and that equilibrium has been reached between the dissolved and undissolved solute. The concentration of the solute in the supernatant is then determined analytically, which represents the solubility at that specific temperature.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Analytical balance (±0.1 mg)

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline this compound to a series of glass vials. The excess solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial to remove any undissolved microcrystals.

-

Accurately weigh the collected filtrate.

-

-

Analysis:

-

Accurately dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent, molality, or mole fraction, based on the measured concentration and the weights of the filtrate and solvent.

-

Molecular Interactions and Solubility: A Visual Representation

The dissolution of this compound in a polar protic solvent like ethanol involves the disruption of the solute's crystal lattice and the formation of new solute-solvent interactions.

Caption: Solute-Solvent Interactions Driving Solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not readily found in the public domain, this technical guide provides a robust framework for understanding and determining this critical parameter. By leveraging the theoretical principles of solubility and implementing the detailed experimental protocol for the isothermal shake-flask method, researchers can generate reliable and accurate solubility data. This information is indispensable for the effective use of this compound in chemical synthesis, purification, and formulation, ultimately enabling more efficient and informed research and development processes.

References

- PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information.

- O'Neil, M.J. (Ed.). (2006). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.

- ResearchGate. (n.d.). Solubilities of nitroanilines in different solvents at 303 K.

- Hansen Solubility. (n.d.). Hansen Solubility Parameters.

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1635-84-3).

- Loba Chemie. (n.d.). 2,4-XYLIDINE.

- Jouyban, A. (2010). Review of the cosolvency models for predicting solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 13(1), 32-58.

- Wikipedia. (n.d.). 2,4-Xylidine.

- Patheon Pharma Services. (2024, March 19). Predictive modeling for solubility and bioavailability enhancement.

- Stenutz, R. (n.d.). Hansen solubility parameters.

- PubChem. (n.d.). 2,4-Dimethylaniline. National Center for Biotechnology Information.

- National Institutes of Health. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.

- Park, K. (2000). Hansen Solubility Parameters. CRC Press.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Brandrup, J., Immergut, E. H., & Grulke, E. A. (Eds.). (1999). Polymer Handbook. John Wiley & Sons.

- Wikipedia. (n.d.). Solvent.

- BenchChem. (2025). A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents.

- PubChem. (n.d.). 4-Nitroaniline. National Center for Biotechnology Information.

Sources

- 1. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds) - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]

- 2. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. p-Nitroaniline [drugfuture.com]

- 6. 95-68-1 CAS | 2,4 -XYLIDINE | Amines & Amine Salts | Article No. 06508 [lobachemie.com]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of 2,4-Dimethyl-6-nitroaniline

This in-depth technical guide provides a comprehensive analysis of the spectral data for 2,4-Dimethyl-6-nitroaniline (CAS No: 1635-84-3), a significant intermediate in the synthesis of dyes and pigments.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this molecule through modern spectroscopic techniques. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and established experimental protocols.

Molecular Structure and Spectroscopic Overview

This compound, with the molecular formula C₈H₁₀N₂O₂, possesses a unique substitution pattern on the benzene ring that gives rise to a distinct spectroscopic fingerprint.[3] The presence of an amino (-NH₂), a nitro (-NO₂), and two methyl (-CH₃) groups dictates the electronic environment of the aromatic protons and carbons, as well as the molecule's vibrational modes and fragmentation behavior upon ionization. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its reactivity.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts and coupling patterns of the protons and carbons in this compound are highly informative.

¹H NMR Spectral Data and Interpretation

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | ~7.0-7.5 | Singlet |

| Aromatic H | ~6.5-7.0 | Singlet |

| -NH₂ | ~4.0-5.0 | Broad Singlet |

| -CH₃ | ~2.2-2.5 | Singlet |

| -CH₃ | ~2.0-2.3 | Singlet |

The electron-withdrawing nitro group will deshield the ortho and para protons, shifting them downfield, while the electron-donating amino and methyl groups will have a shielding effect, shifting the adjacent protons upfield. The exact chemical shifts will be a composite of these effects.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The available spectrum for 4,6-Dimethyl-2-nitroaniline (an alternative name for this compound) allows for a detailed analysis.[4]

¹³C NMR Data Summary:

| Carbon Atom | Chemical Shift (ppm) |

| C-NH₂ | ~145-150 |

| C-NO₂ | ~130-135 |

| C-CH₃ | ~120-125 |

| C-CH₃ | ~115-120 |

| Aromatic CH | ~110-115 |

| Aromatic CH | ~105-110 |

| -CH₃ | ~15-20 |

| -CH₃ | ~15-20 |

The carbons attached to the electron-withdrawing nitro group and the electron-donating amino group will be significantly shifted. The quaternary carbons will generally have lower intensities compared to the protonated carbons.

Caption: Correlation of carbon environments with ¹³C NMR chemical shifts.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] Ensure the sample is fully dissolved to avoid spectral artifacts.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent to ensure stability.[6]

-

Acquisition Parameters: For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically employed, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.[7]

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing, baseline correction, and referencing of the spectrum are performed.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound is available from the NIST WebBook.[3]

IR Spectral Data Summary:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2980-2850 | C-H stretch | Methyl (-CH₃) |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring |

| 1550-1475 | Asymmetric N-O stretch | Nitro (-NO₂) |

| 1360-1290 | Symmetric N-O stretch | Nitro (-NO₂) |

| 900-675 | C-H out-of-plane bend | Substituted Aromatic |

The spectrum clearly shows the characteristic absorptions for the primary amine (N-H stretching), the nitro group (asymmetric and symmetric N-O stretching), the aromatic ring (C-H and C=C stretching), and the methyl groups (C-H stretching).[8][9][10]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For solid samples like this compound, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a Nujol mull or attenuated total reflectance (ATR) can be used.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: The sample is placed in the IR beam path, and the spectrum is recorded.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound is available from the NIST WebBook.[3]

Mass Spectrometry Data Summary:

| m/z | Interpretation |

| 166 | Molecular Ion [M]⁺ |

| 149 | [M - OH]⁺ |

| 121 | [M - NO₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl ion) |

The molecular ion peak at m/z 166 confirms the molecular weight of the compound.[3] The fragmentation pattern is consistent with the structure, showing characteristic losses of fragments such as OH (potentially from a rearrangement involving the nitro group) and the nitro group itself. The presence of tropylium and phenyl ions is typical for substituted aromatic compounds.[11]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a volatile solid like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion source.[2]

-

Ionization: In electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron and the formation of a molecular ion.[12]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[2]

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

The collective data from NMR, IR, and Mass Spectrometry provide a robust and unambiguous structural confirmation of this compound. Each technique offers complementary information, from the connectivity of atoms and the nature of functional groups to the overall molecular weight and fragmentation behavior. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this important chemical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental results.

References

- Electronic Supplementary Information. The Royal Society of Chemistry. (n.d.).

- IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry.

- Mass Spectrometry Protocols and Methods. (n.d.). Springer Nature Experiments.

- Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). TIGP.

- Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax.

- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (n.d.). National Center for Biotechnology Information.

- Spectroscopy of Aromatic Compounds. (n.d.). OpenStax adaptation.

- Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.

- Quantifying Small Molecules by Mass Spectrometry. (n.d.). LCGC International.

- This compound. (n.d.). National Center for Biotechnology Information.

- Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci.

- Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. (2019, September 9). National Center for Biotechnology Information.

- Determination of aromatic hydrocarbons in petroleum fractions by infrared spectroscopy. (2025, August 6). ResearchGate.

- 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0245944). (n.d.). Human Metabolome Database.

- mass spectra - fragmentation patterns. (n.d.). Chemguide.

- NMR sample preparation guidelines. (n.d.).

- Sample preparation and pre-acquisition activities. (n.d.). NMR Facility.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- This compound. (n.d.). NIST WebBook.

- This compound (C8H10N2O2). (n.d.). PubChemLite.

- Dual-Band Electrochromic Poly(Amide-Imide)s with Redox-Stable N,N,N',N'-Tetraphenyl-1,4-Phenylenediamine Segments. (n.d.). MDPI.

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- Fragmentation. (2022, July 3). Chemistry LibreTexts.

Sources

- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 2. zefsci.com [zefsci.com]

- 3. This compound [webbook.nist.gov]

- 4. 4,6-DIMETHYL-2-NITROANILINE(1635-84-3) 13C NMR spectrum [chemicalbook.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. NMR Acquisition and Processing – Shared Instrumentation Facility [wp.nyu.edu]

- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

A Comprehensive Technical Guide to the Synthesis of 2,4-Dimethyl-6-nitroaniline

This guide provides an in-depth exploration of the synthesis of 2,4-Dimethyl-6-nitroaniline, a significant aromatic organic intermediate used in the production of various dyes and pigments.[1] The synthesis from 2,4-dimethylaniline presents a classic case study in electrophilic aromatic substitution, necessitating a strategic approach to control reactivity and achieve the desired regioselectivity. We will delve into the mechanistic rationale, a detailed experimental protocol, critical safety considerations, and methods for product characterization, providing researchers and drug development professionals with a comprehensive and field-proven resource.

Mechanistic Rationale: The Imperative of a Protecting Group Strategy

Direct nitration of 2,4-dimethylaniline using a standard nitrating mixture (concentrated nitric and sulfuric acids) is fraught with challenges. The amino group (-NH₂) is a powerful activating group, which makes the aromatic ring highly susceptible to electrophilic attack. This high reactivity leads to several undesirable outcomes, including oxidation of the aniline to form tarry by-products and the formation of multiple nitrated isomers.[2][3]

To circumvent these issues, a protecting group strategy is employed. The amino group is temporarily converted into a less reactive acetamido group (-NHCOCH₃) through acetylation.[4][5][6] This transformation is crucial for two primary reasons:

-

Moderation of Reactivity: The acetyl group is electron-withdrawing. It delocalizes the lone pair of electrons on the nitrogen atom into the adjacent carbonyl group, thereby reducing their availability for donation to the benzene ring.[6] This significantly moderates the activating effect of the amine, preventing oxidation and uncontrolled nitration.[2][6]

-

Regioselective Control: While still an ortho-, para-directing group, the bulky acetamido group sterically hinders the ortho positions, favoring substitution at the para position.[7] However, in the case of 2,4-dimethylacetanilide, the para position is already occupied by a methyl group. The remaining open positions are ortho and meta to the acetamido group. The combined directing effects of the ortho-, para-directing acetamido and methyl groups guide the incoming electrophile.

The overall synthesis proceeds in three key stages:

-

Acetylation: Protection of the amino group of 2,4-dimethylaniline.

-

Nitration: Electrophilic aromatic substitution on the protected intermediate, 2,4-dimethylacetanilide.

-

Hydrolysis: Deprotection of the acetamido group to reveal the final product, this compound.

The nitration step itself involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction between concentrated nitric acid and sulfuric acid.[8] This electrophile then attacks the electron-rich aromatic ring of 2,4-dimethylacetanilide to yield the nitro-substituted intermediate.

Caption: Overall three-step synthesis pathway.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[1] It is imperative that all steps are performed within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).

Reagents and Conditions Summary

| Step | Reactant | Reagents | Key Conditions | Product | Theoretical Yield |

| 1. Acetylation | 2,4-Dimethylaniline (0.2 mol) | Acetic Anhydride (19 ml), Acetic Acid (23 ml) | Reflux for 1 hour | 2,4-Dimethylacetanilide | ~32.6 g |

| 2. Nitration | 2,4-Dimethylacetanilide | Conc. H₂SO₄ (75 ml total), Conc. HNO₃ (17 ml) | Cool to 35°C before slow addition of acids | 2,4-Dimethyl-6-nitroacetanilide | ~41.6 g |

| 3. Hydrolysis | 2,4-Dimethyl-6-nitroacetanilide | 70% H₂SO₄ (80 ml), H₂O | Reflux for 1 hour | This compound | ~33.2 g |

Step-by-Step Methodology

Part A: Synthesis of 2,4-Dimethylacetanilide (Protection)

-

To a round-bottom flask, add 2,4-dimethylaniline (24.2 g, 0.2 mol), acetic acid (23 ml), and acetic anhydride (19 ml).[1]

-

Equip the flask with a reflux condenser and heat the solution to reflux for 1 hour.[1]

-

After 1 hour, remove the heat source and allow the mixture to cool to approximately 35°C. The resulting solution containing 2,4-dimethylacetanilide is used directly in the next step.

Part B: Synthesis of 2,4-Dimethyl-6-nitroacetanilide (Nitration)

-

To the flask containing the cooled solution from Part A, slowly add 40 ml of concentrated sulfuric acid while stirring. The addition is exothermic and may require external cooling to maintain control.

-

In a separate beaker, prepare the nitrating mixture by slowly and carefully adding 17 ml of concentrated nitric acid to 35 ml of concentrated sulfuric acid. This should be done in an ice bath to dissipate the heat generated.

-

Slowly drop the prepared nitrating mixture into the 2,4-dimethylacetanilide solution. Maintain the reaction temperature throughout the addition.[1]

-

Once the addition is complete, allow the mixture to react for 1 hour at room temperature.[1]

-

Pour the reaction mixture slowly into a large beaker containing cold water or ice. A white solid, 2,4-dimethyl-6-nitroacetanilide, will precipitate.[1]

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

Part C: Synthesis of this compound (Deprotection & Isolation)

-

Transfer the filtered 2,4-dimethyl-6-nitroacetanilide from Part B to a solution of 70% sulfuric acid (80 ml).[1]

-

Heat the mixture under reflux for 1 hour to hydrolyze the acetyl group.[1]

-

After reflux, cool the solution and slowly pour it into a beaker of cold water. An orange-red precipitate of this compound will form.[1]

-

Filter the precipitate and wash it with water until the filtrate is neutral (pH 7).[1]

-

Dry the solid product at 80°C to obtain the crude this compound. The reported yield for this final product is approximately 82.5%.[1]

Part D: Purification

-

The final product can be further purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot methanol and allow the solution to cool slowly at room temperature. This will yield crystals suitable for analysis.[1]

Sources

- 1. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Why is acetylation performed before nitration of aniline? - askIITians [askiitians.com]

- 3. brainly.in [brainly.in]

- 4. Why is the NII group of aniline acetylated before nitration? | Filo [askfilo.com]

- 5. mapsofindia.com [mapsofindia.com]

- 6. shaalaa.com [shaalaa.com]

- 7. m.youtube.com [m.youtube.com]

- 8. homework.study.com [homework.study.com]

2,4-Dimethyl-6-nitroaniline safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 2,4-Dimethyl-6-nitroaniline for Research and Development Professionals

Introduction: A Proactive Approach to Chemical Safety

This compound (CAS No. 1635-84-3), an aromatic amine, serves as a valuable intermediate in the synthesis of various dyes and pigments.[1][2] Its utility in research and development, however, is matched by a significant hazard profile that demands a comprehensive and proactive safety strategy. This guide moves beyond mere compliance, offering a technical framework for researchers, scientists, and drug development professionals to understand the causality behind safety protocols. By integrating risk assessment, engineering controls, and robust standard operating procedures, we can ensure that the scientific potential of this compound is explored without compromising the health and safety of laboratory personnel.

Section 1: Compound Profile and Hazard Identification

A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This section outlines the key physical, chemical, and hazardous characteristics of this compound.

Physical and Chemical Properties

The compound is typically encountered as a solid, crystalline powder, ranging in color from yellow to orange-red.[2][3] Its physical state as a dust-forming solid is a critical consideration for handling, as it increases the risk of aerosolization and subsequent inhalation.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₀N₂O₂ | [2][4] |

| Molecular Weight | 166.18 g/mol | [1][4] |

| Appearance | Solid, crystal, powder | [1][3] |

| Melting Point | 64 - 73 °C (147.2 - 163.4 °F) | [1][5] |

| Boiling Point | 284 °C (543.2 °F) | [5] |

| Solubility in Water | Insoluble | [3][6] |

| Octanol/Water Partition Coefficient (log Pow) | 1.85 | [5] |

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for communicating the hazards of chemical products. This compound is classified as a substance with significant acute and chronic health risks.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | H301/H302: Toxic / Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic / Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic / Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Blood) through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects |

(Note: Classification may vary slightly between suppliers. The most protective classification should be adopted.)[1][5][7]

Section 2: Toxicological Profile and Routes of Exposure

The primary danger of this compound lies in its high acute toxicity via all major routes of exposure: inhalation, dermal contact, and ingestion.[3][5] Prolonged or repeated exposure presents a chronic hazard, with the potential for organ damage, specifically targeting the blood.[5][8] Symptoms of exposure can include headache, dizziness, nausea, confusion, and cyanosis (blue coloration of the skin), which is indicative of methemoglobinemia—a condition where the blood's ability to carry oxygen is dangerously reduced.[9]

-

Inhalation: As a fine powder, the dust can be easily inhaled, leading to rapid systemic toxicity and respiratory irritation.[7][10]

-

Dermal Contact: The substance is toxic when absorbed through the skin.[5][10] Contaminated clothing must be removed immediately to prevent continued absorption.

-

Ingestion: Accidental ingestion is highly toxic and constitutes a medical emergency.[5][11]

-

Eye Contact: Direct contact will cause serious irritation.[7][10]

Section 3: Risk Mitigation and the Hierarchy of Controls

A systematic approach to managing the risks associated with this compound is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures.

Caption: Hierarchy of controls for mitigating exposure risks.

Engineering Controls

The primary method for controlling exposure is to physically isolate the chemical from the researcher.

-

Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.

-

Ventilation: Use only in a well-ventilated area.[5] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[12]

Administrative Controls

These controls involve establishing safe work practices and procedures.

-

Designated Areas: Clearly demarcate areas where this chemical is stored and handled.

-

Training: All personnel must receive training on the specific hazards and handling procedures for this compound before beginning work.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5] Wash hands and face thoroughly after handling the substance.[5] Immediately change any contaminated clothing.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

| Protection Type | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected prior to use. | Prevents dermal absorption, a primary route of toxic exposure. |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. | Protects against dust particles and splashes causing serious eye irritation.[6][8] |

| Skin/Body Protection | Lab coat, closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | Prevents accidental skin contact and contamination of personal clothing.[6] |

| Respiratory Protection | A NIOSH-approved particulate respirator (e.g., N95) or higher is required if dust cannot be controlled by engineering means. | Prevents inhalation of toxic dust, a primary route of exposure.[1][8] |

Section 4: Standard Operating Procedure (SOP) for Weighing and Dissolving

This protocol provides a self-validating system for safely handling the compound during a common laboratory task.

1. Preparation: 1.1. Verify that the chemical fume hood has a current certification and is functioning correctly. 1.2. Don all required PPE as specified in Section 3.3. 1.3. Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper. 1.4. Assemble all necessary equipment (spatulas, weigh boats, glassware, solvent, waste container) inside the fume hood.

2. Weighing: 2.1. Place a tared weigh boat on the analytical balance inside the fume hood or in a ventilated balance enclosure. 2.2. Carefully transfer the desired amount of this compound from the stock container to the weigh boat. Minimize dust generation by avoiding rapid movements. 2.3. Securely close the stock container immediately after dispensing.

3. Dissolution: 3.1. Carefully add the weighed solid to the designated glassware containing the solvent. 3.2. Use a small amount of solvent to rinse the weigh boat, adding the rinse to the glassware to ensure a complete transfer.

4. Post-Procedure & Decontamination: 4.1. Place all disposable items (weigh boat, bench paper, contaminated wipes) into a designated, sealed hazardous waste bag inside the fume hood. 4.2. Wipe down the spatula and the work surface with an appropriate solvent and dispose of the wipes in the hazardous waste bag. 4.3. Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection). 4.4. Wash hands thoroughly with soap and water.

Section 5: Emergency Preparedness and Response

Immediate and correct action is critical in the event of an exposure or spill.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing stops or is difficult, provide artificial respiration or oxygen. Call a POISON CENTER or doctor immediately.[5][10] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Call a physician immediately.[5][11] |

| Eye Contact | Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[5][10] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Give water to drink (two glasses at most). Seek medical advice immediately. Show the Safety Data Sheet to the doctor.[5][12] |

Accidental Release Measures (Spill Protocol)

Caption: Emergency response workflow for a chemical spill.

Key Steps for Spill Management:

-

Avoid Dust Generation: Do not dry sweep. If appropriate, moisten the material first to prevent it from becoming airborne.[9]

-

Containment: Cover drains and prevent the spill from spreading.[5]

-

Collection: Carefully take up the material with non-sparking tools and place it into a suitable, closed container for disposal.[5][6]

-

Ventilation: Ensure the area is well-ventilated during and after cleanup.

-

Environmental Protection: Do not let the product enter drains or waterways.[5]

Section 6: Storage and Waste Disposal

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][10] The storage area should be locked up or otherwise accessible only to qualified and authorized personnel.[5] Keep away from incompatible materials such as strong oxidizing agents.[7]

Waste Disposal

All waste, including contaminated PPE, spill cleanup materials, and residual chemical, must be disposed of as hazardous waste.[5][10]

-

Collect waste in a clearly labeled, sealed container.

-

Do not mix with other waste streams.

-

Dispose of the contents and container at an approved waste disposal plant, following all local, regional, and national regulations.[5][10]

References

- Cheméo. (n.d.). Chemical Properties of this compound (CAS 1635-84-3).

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Oxalic Acid Bis(Benzylidenehydrazide), 97% (UV-Vis).

- LookChem. (n.d.). Cas 6629-10-3, OXALIC ACID BIS(BENZYLIDENEHYDRAZIDE).

- FutureFuel Chemical Company. (n.d.). FutureChem OABH Safety Data Sheet (SDS), USA.

- KM Pharma Solution Private Limited. (n.d.). MSDS - Flibanserin Impurity D.

- PubChem. (n.d.). Ethanedioic acid, bis((phenylmethylene)hydrazide). National Center for Biotechnology Information.

- PubChem. (n.d.). 2,6-Dimethyl-4-nitroaniline. National Center for Biotechnology Information.

- International Labour Organization. (2021). ICSC 0306 - 2-NITROANILINE.

- National Center for Biotechnology Information. (n.d.). This compound. PMC, NIH.

- Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

- PubChem. (n.d.). Nitroaniline. National Center for Biotechnology Information.

- Chemos GmbH & Co. KG. (2021, March 31). Safety Data Sheet: p-nitroaniline.

Sources

- 1. 4,6-二甲基-2-硝基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.at [fishersci.at]

- 8. fishersci.com [fishersci.com]

- 9. chemicalsafety.ilo.org [chemicalsafety.ilo.org]

- 10. fishersci.com [fishersci.com]

- 11. bg.cpachem.com [bg.cpachem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

applications of 2,4-Dimethyl-6-nitroaniline in organic synthesis

An In-Depth Technical Guide to the Applications of 2,4-Dimethyl-6-nitroaniline in Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound, a key aromatic organic intermediate, serves as a versatile and highly valuable building block in modern organic synthesis.[1][2] Its unique structural arrangement, featuring an ortho-nitro group relative to the amine, provides a strategic precursor for a variety of transformations, most notably in the construction of complex heterocyclic systems and the production of vibrant azo dyes.[1][3] This guide offers an in-depth exploration of the primary synthetic applications of this compound, providing field-proven insights, detailed experimental protocols, and mechanistic understanding to support researchers, scientists, and professionals in drug development.

Core Properties and Strategic Importance

From a synthetic standpoint, the strategic value of this compound lies in the ortho-relationship between the amino (-NH₂) and nitro (-NO₂) groups. The nitro group is an excellent precursor to a secondary amine via reduction, which, being adjacent to the primary amine, creates an ortho-phenylenediamine scaffold in situ. This scaffold is the cornerstone for building a multitude of fused heterocyclic rings. Furthermore, the primary aromatic amine is readily converted into a diazonium salt, a highly reactive intermediate for forming azo compounds.[2]

Physicochemical and Safety Data

Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation. The key data for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [4] |

| Synonyms | 4,6-Dimethyl-2-nitroaniline, 6-Nitro-2,4-xylidine | [2][5] |

| CAS Number | 1635-84-3 | [4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][6] |

| Molecular Weight | 166.18 g/mol | [4] |

| Appearance | Orange-red solid/crystals | [1] |

| Melting Point | 70-73 °C (158-163 °F) | |

| log Pow | 1.85 |

Safety Profile: this compound is classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[5][7] It may cause skin and eye irritation and potential damage to organs through prolonged exposure.[8][9]

Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8]

-

Avoid dust formation and inhalation.[5]

-

Store in a tightly closed, dry container in a well-ventilated place.

Application in Heterocyclic Synthesis: The Benzimidazole Scaffold

The benzimidazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs with activities ranging from anthelmintic to antiulcer and anticancer. The synthesis of substituted benzimidazoles is a primary application of ortho-nitroanilines. The strategy hinges on a one-pot reductive cyclocondensation reaction.[10]

Mechanistic Rationale

The synthesis proceeds via two key steps:

-

Nitro Group Reduction: The nitro group of this compound is chemoselectively reduced to an amine, forming a transient 1,2-diaminobenzene derivative. Common and cost-effective reducing agents like iron powder or zinc dust in an acidic or aqueous medium are highly effective for this transformation.[10][11]

-

Cyclocondensation: The newly formed diamine immediately reacts with an aldehyde. One amine nitrogen attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to a Schiff base (imine). Tautomerization and subsequent intramolecular cyclization by the second amine, followed by aromatization (often via oxidation), yield the stable benzimidazole ring system.[12][13]

The entire sequence can be performed in a single pot, which enhances efficiency and reduces waste.[10]

Experimental Protocol: Synthesis of 5,7-Dimethyl-2-(phenyl)-1H-benzimidazole

This protocol details the synthesis of a representative benzimidazole derivative from this compound and benzaldehyde.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Zinc Dust (3.0 eq)

-